molecular formula C11H9NO3 B2618990 3-Methoxyquinoline-4-carboxylic acid CAS No. 1241386-37-7

3-Methoxyquinoline-4-carboxylic acid

Cat. No.: B2618990
CAS No.: 1241386-37-7
M. Wt: 203.197
InChI Key: ZEDCFLNCVWDQHW-UHFFFAOYSA-N
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Description

3-Methoxyquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The compound has a molecular formula of C11H9NO3 and a molecular weight of 203.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and acetophenone derivatives under acidic conditions . Another method is the Doebner hydrogen-transfer reaction, which involves the reaction of anilines with electron-withdrawing groups .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids are gaining popularity . These methods not only improve yield but also reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

3-Methoxyquinoline-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 6-Methoxyquinoline-3-carboxylic acid
  • 4-Hydroxyquinoline-3-carboxylic acid
  • 2-Methoxyquinoline-4-carboxylic acid

Comparison: 3-Methoxyquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility.

Properties

IUPAC Name

3-methoxyquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-6-12-8-5-3-2-4-7(8)10(9)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDCFLNCVWDQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2N=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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